molecular formula C20H24ClN3O2S B2604627 N'-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953230-79-0

N'-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2604627
CAS No.: 953230-79-0
M. Wt: 405.94
InChI Key: AUDRXNTYAIXHKO-UHFFFAOYSA-N
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Description

The compound N'-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide features a piperidine core substituted with a thiophen-2-ylmethyl group at the 1-position and a 4-chlorophenylmethyl group at the N'-position of an ethanediamide linker. The ethanediamide linker provides hydrogen-bonding capabilities, which may enhance solubility and binding affinity compared to simpler amides.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c21-17-5-3-15(4-6-17)12-22-19(25)20(26)23-13-16-7-9-24(10-8-16)14-18-2-1-11-27-18/h1-6,11,16H,7-10,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDRXNTYAIXHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 4-chlorobenzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine.

    Synthesis of thiophen-2-ylmethylpiperidine: This involves the reaction of thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent.

    Formation of the final compound: The final step involves the reaction of 4-chlorobenzylamine with thiophen-2-ylmethylpiperidine and ethanediamide under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethanediamide-Linked Piperidine Derivatives

N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
  • Structural Similarities : Shares the ethanediamide linker and piperidine core.
  • Key Differences : Substituents include a 2-(methylsulfanyl)benzyl group on piperidine and a 4-trifluoromethoxyphenyl group on the ethanediamide.
  • Implications : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the 4-chlorophenyl group in the target compound. However, the thiophen-2-ylmethyl group in the target compound may confer unique electronic effects due to sulfur’s polarizability .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
  • Structural Similarities : Ethanediamide linker.
  • Key Differences : Replaces piperidine with a piperazine ring and introduces a 4-methylbenzoyl group.
  • Implications: Piperazine’s conformational flexibility may alter receptor binding kinetics.

Piperidine-Based Amides and Carboxamides

Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) ()
  • Structural Similarities : Contains a thiophen-2-yl group and piperidine core.
  • Key Differences : Uses a carboxamide linker instead of ethanediamide and includes a 2-phenylethyl substituent on piperidine.
  • The phenylethyl group is a hallmark of fentanyl analogs, enhancing µ-opioid receptor affinity .
N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide ()
  • Structural Similarities : Piperidine core with aromatic substitutions.
  • Key Differences : Propionamide linker and dichlorophenyl group.
  • Implications: The dichlorophenyl group may increase halogen bonding but reduce metabolic stability compared to the mono-chlorinated aromatic group in the target compound .

Thiophene-Containing Analogs

(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide ()
  • Structural Similarities : Thiophen-2-yl and 4-chlorophenyl groups.
  • Key Differences : Formohydrazide linker instead of ethanediamide.
  • Implications : Demonstrated antibacterial activity, suggesting the thiophene-chlorophenyl combination has broad bioactivity. However, the ethanediamide linker in the target compound likely shifts the pharmacological profile toward CNS targets .

Pharmacokinetic and Pharmacodynamic Considerations

Metabolic Stability

  • Compounds with thiophene moieties (e.g., beta-Hydroxythiofentanyl in ) show moderate microsomal stability due to sulfur’s susceptibility to oxidation. The target compound’s ethanediamide linker may mitigate this by introducing polar groups that enhance solubility and reduce hepatic extraction .

Receptor Binding

  • Piperidine-based analogs with aromatic substitutions (e.g., 4-chlorophenyl) exhibit enhanced µ-opioid receptor affinity.

Biological Activity

N'-[(4-chlorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its structural components, which include a piperidine moiety and a thiophene ring. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Property Value
Molecular Formula C19H24ClN2S
Molecular Weight 348.92 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an agonist or antagonist at specific receptors, modulating their activity and leading to therapeutic effects. The mechanisms may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing CNS activity.
  • Enzyme Inhibition : Inhibition of enzymes such as acetylcholinesterase, which could enhance cholinergic signaling.
  • Antimicrobial Activity : Exhibiting antibacterial properties against various pathogens.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with piperidine structures have demonstrated effectiveness against bacteria such as Salmonella typhi and Bacillus subtilis .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological properties. They can act as central nervous system (CNS) depressants or stimulants depending on dosage levels . This compound's potential in treating neuropsychotic disorders is under investigation, with some studies suggesting it may have anti-anxiety and anti-depressant effects.

Study on Antibacterial Activity

A recent study synthesized various piperidine derivatives and evaluated their antibacterial efficacy. The results indicated that certain compounds exhibited strong inhibitory activity against urease and acetylcholinesterase, suggesting potential therapeutic applications in treating infections and neurological disorders .

Neuropharmacological Assessment

In another study focusing on the neuropharmacological aspects of piperidine derivatives, it was found that these compounds could significantly alter neurotransmitter levels in animal models, indicating their potential use in managing conditions like depression and anxiety .

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